2,3-Diaminonaphthalene-1,4-dione is an organic compound belonging to the naphthoquinone class, characterized by two amino groups located at the 2 and 3 positions and two carbonyl groups at the 1 and 4 positions of the naphthalene ring. This structure imparts unique chemical properties, making it significant in various scientific applications. The compound is also known by its CAS number 13755-95-8 and has a molecular formula of with a molecular weight of approximately 188.19 g/mol .
2,3-Diaminonaphthalene-1,4-dione can be synthesized through various methods, primarily involving the reduction of 2,3-dinitronaphthalene or through nucleophilic substitution reactions involving dichloro derivatives. It is classified as a naphthoquinone derivative due to its structural features and is recognized for its potential in redox chemistry and as a precursor in organic synthesis.
Several synthetic routes exist for producing 2,3-diaminonaphthalene-1,4-dione:
These methods highlight the versatility of 2,3-diaminonaphthalene-1,4-dione in synthetic organic chemistry.
The molecular structure of 2,3-diaminonaphthalene-1,4-dione features a naphthalene backbone with specific functional groups:
The structural representation can be denoted using SMILES notation as O=C1C(N)=C(N)C(C2=C1C=CC=C2)=O
, illustrating its complex arrangement . The presence of these functional groups contributes to its reactivity and interaction with other chemical species.
2,3-Diaminonaphthalene-1,4-dione is involved in several key chemical reactions:
These reactions underscore the compound's utility in synthesizing other valuable chemical entities.
The mechanism of action for 2,3-diaminonaphthalene-1,4-dione primarily revolves around its ability to act as a redox-active agent. It can react with nitrite ions to form fluorescent derivatives, which are useful in analytical chemistry for detecting nitrite levels in biological samples.
The compound's role as a precursor in the synthesis of alkaloids and antibiotics illustrates its importance in medicinal chemistry. Its interactions within biochemical pathways often involve electron transfer processes that are crucial for various biological functions .
The physical properties of 2,3-diaminonaphthalene-1,4-dione include:
Chemical properties include:
These properties make it suitable for applications requiring specific reactivity profiles .
2,3-Diaminonaphthalene-1,4-dione has diverse applications across several fields:
These applications highlight the compound's significance in both academic research and industrial processes.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4